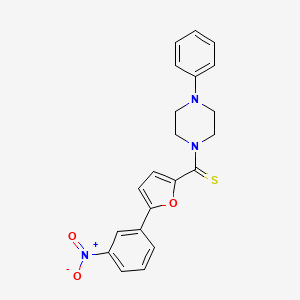

(5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[5-(3-nitrophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c25-24(26)18-8-4-5-16(15-18)19-9-10-20(27-19)21(28)23-13-11-22(12-14-23)17-6-2-1-3-7-17/h1-10,15H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMZMMJFQWMDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the nitrophenyl group: This step might involve nitration of a phenyl group followed by its attachment to the furan ring through a coupling reaction.

Synthesis of the phenylpiperazine moiety: This can be synthesized separately and then attached to the furan ring via a nucleophilic substitution reaction.

Formation of the methanethione group: This can be introduced through a thiolation reaction using reagents like thiourea or carbon disulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

Substitution: The phenylpiperazine moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that derivatives containing furan and piperazine moieties exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The nitro group enhances the compound's electron affinity, improving its interaction with microbial targets .

- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress. This mechanism has been observed in several cancer cell lines, including breast and lung cancers .

The compound's biological activity is attributed to its ability to interact with multiple biochemical pathways:

- Mechanism of Action : The compound binds to specific receptors, altering their function and affecting various pathways such as anti-inflammatory, antioxidant, and anticancer activities. This multi-target approach enhances its therapeutic potential .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows it to be used as a ligand in catalytic reactions, potentially leading to new materials with unique properties .

Target Interaction

The compound interacts with biological targets through:

- Binding Affinity : High-affinity binding to various receptors allows for modulation of their activity.

- Biochemical Pathways : It affects pathways involved in cell signaling, apoptosis, and inflammation, contributing to its therapeutic effects .

Antimicrobial Research

A study demonstrated the effectiveness of similar compounds against resistant bacterial strains. The presence of the nitro group was crucial for enhancing antimicrobial activity, showcasing the importance of structural modifications in drug design.

Anticancer Studies

Research focusing on the cytotoxic effects of piperazine derivatives revealed that compounds like (5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione could effectively induce cell death in cancer models. The study highlighted the role of oxidative stress as a mechanism for apoptosis induction .

Mechanism of Action

The mechanism of action of (5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substitution Patterns on the Furan Ring

The furan ring's substitution significantly impacts biological activity. Key analogs include:

- Nitro vs. Chloro substituents increase lipophilicity, which could improve membrane permeability but may also elevate toxicity risks .

- Positional Effects : The meta (3-) vs. para (4-) or ortho (2-) substitution on the phenyl ring alters steric and electronic profiles. For example, 4-chloro-2-nitrophenyl derivatives in showed potent antifungal activity, suggesting that nitro groups in ortho positions may synergize with other substituents .

Piperazine Ring Modifications

The piperazine ring’s substitution influences receptor affinity and pharmacokinetics:

- Phenyl vs. Fluorophenyl: The phenyl group in the target compound lacks the electronegative fluorine atom present in analogs like ZINC2383365 . Fluorine can enhance binding to hydrophobic pockets in enzymes or receptors, as seen in pharmaceuticals like fluoroquinolones.

Thione Group vs. Other Functional Groups

The methanethione (C=S) bridge in the target compound contrasts with hydrazone or carbothioamide groups in analogs:

- Hydrazone Derivatives () : Demonstrated antifungal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities, suggesting that the hydrazone moiety may enhance bioactivity but with trade-offs in selectivity .

Biological Activity

The compound (5-(3-nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 425.48 g/mol. The structure features a furan ring substituted with a nitrophenyl group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing furan and phenyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Activity : The presence of the piperazine ring is associated with antimicrobial effects against various pathogens.

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Data

Antioxidant Properties

A study demonstrated that derivatives similar to (5-(3-nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione exhibited significant antioxidant activity by reducing lipid peroxidation in vitro. This suggests potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders.

Antimicrobial Efficacy

Research has shown that compounds with similar structures possess notable antimicrobial properties. For instance, derivatives of piperazine have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. This positions the compound as a candidate for further development in antimicrobial therapies.

Cytotoxic Effects

In vitro studies on cancer cell lines have indicated that (5-(3-nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione can induce apoptosis through the activation of caspase pathways. A specific study reported a dose-dependent increase in cell death among breast cancer cell lines treated with this compound, highlighting its potential as an anticancer agent.

Q & A

Q. Q1: What are the optimized synthetic routes for (5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione, and how can reaction conditions influence yield?

Answer: Synthesis typically involves multi-step reactions, starting with the preparation of substituted furan and piperazine intermediates. Key steps include:

- Nitrophenyl-furan synthesis : Nitration of phenyl-furan precursors under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity for the 3-nitro position .

- Piperazine functionalization : Coupling the nitrophenyl-furan moiety to 4-phenylpiperazine via a methanethione linker, often using thiophosgene or Lawesson’s reagent .

Optimization requires precise control of temperature (e.g., 50–60°C for thiocarbonyl insertion), solvent polarity (DMF or THF for solubility), and reaction time (monitored via TLC). Yield improvements (60–75%) are achieved by purifying intermediates via column chromatography .

Q. Q2: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan ring protons at δ 6.5–7.5 ppm, nitrophenyl signals at δ 8.0–8.5 ppm) and confirms substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected ~434.12 g/mol) and detects isotopic patterns indicative of sulfur and nitrogen .

- HPLC : Assesses purity (>95% for pharmacological studies) using C18 columns and UV detection at 254 nm .

Advanced Mechanistic and Biological Studies

Q. Q3: How can researchers investigate the biological target interactions of this compound, given its structural complexity?

Answer:

- Molecular Docking : Use software like AutoDock to predict binding affinity to serotonin/dopamine receptors (common targets for piperazine derivatives). Focus on the nitrophenyl group’s electron-withdrawing effects and furan’s π-π stacking potential .

- Enzyme Assays : Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) at varying concentrations (IC₅₀ determination). Compare with control compounds like clorgyline or donepezil .

- Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) can track intracellular localization in neuronal cell lines (e.g., SH-SY5Y) .

Q. Q4: What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

Answer:

- SAR Analysis : Compare analogs (e.g., replacing 3-nitrophenyl with 4-chlorophenyl) to identify critical substituents. For example, nitro groups enhance electrophilicity but may reduce membrane permeability .

- Meta-Analysis : Aggregate data from enzyme assays (e.g., IC₅₀ values) and apply multivariate statistics to isolate variables like solvent polarity or cell line specificity .

- Crystallography : Resolve target-bound structures (e.g., via X-ray or cryo-EM) to validate hypothesized binding modes .

Physicochemical and Stability Considerations

Q. Q5: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH Stability : The thiocarbonyl group is prone to hydrolysis in acidic/basic conditions. Use buffered solutions (pH 6–8) for in vitro assays and avoid prolonged exposure to aqueous media .

- Thermal Degradation : DSC/TGA analysis shows decomposition above 150°C. Store lyophilized samples at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Light Sensitivity : Nitro groups may undergo photodegradation. Use amber vials and minimize UV exposure during handling .

Methodological Challenges in Data Interpretation

Q. Q6: What computational methods aid in predicting the compound’s electronic properties and reactivity?

Answer:

- DFT Calculations : Gaussian or ORCA software models HOMO/LUMO energies to predict redox behavior (e.g., nitro group reduction potential) and nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. water) to explain solubility discrepancies .

- QSAR Modeling : Correlate substituent electronegativity with bioactivity using descriptors like Hammett constants (σ) for nitro groups .

Advanced Applications in Drug Development

Q. Q7: How can researchers optimize this compound for blood-brain barrier (BBB) penetration in CNS drug development?

Answer:

- Lipophilicity Adjustments : Introduce methyl groups to the piperazine ring (ClogP optimization to 2–3) while monitoring polar surface area (<90 Ų) .

- Prodrug Strategies : Mask the thiocarbonyl group as a thioester to enhance BBB permeability, with enzymatic cleavage post-transport .

- In Vivo PET Imaging : Radiolabel with ¹¹C or ¹⁸F to track brain uptake in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.